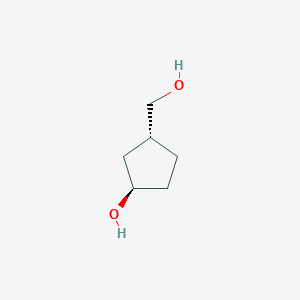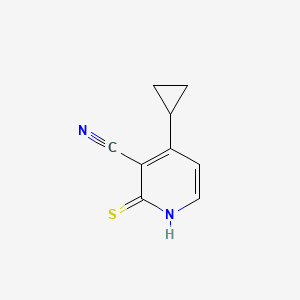
1-Bromo-4-oxo-4h-quinolizine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO3. This compound belongs to the quinolizine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of 1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid typically involves the bromination of 4-oxo-4H-quinolizine-3-carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or chloroform . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinolizine-3-carboxylic acid derivatives or reduction to yield corresponding alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include bromine, N-bromosuccinimide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinolizine derivatives.
Medicine: Its derivatives have been investigated for their anti-inflammatory and anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This action is facilitated by the compound’s ability to chelate metal ions such as magnesium, which are essential for the enzyme’s activity .
Comparación Con Compuestos Similares
1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid can be compared with other quinolizine derivatives such as:
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Quinolizine-3-carboxylic acid derivatives: Studied for their anti-HIV and anticancer activities.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H6BrNO3 |
|---|---|
Peso molecular |
268.06 g/mol |
Nombre IUPAC |
1-bromo-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-5-6(10(14)15)9(13)12-4-2-1-3-8(7)12/h1-5H,(H,14,15) |
Clave InChI |
GCSHPPNDOKVHBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C(=O)N2C=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


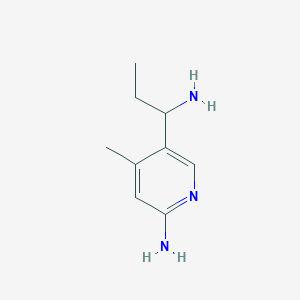
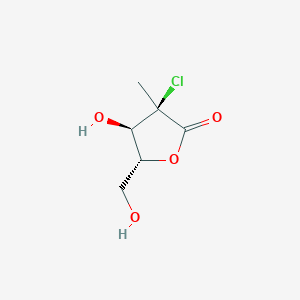
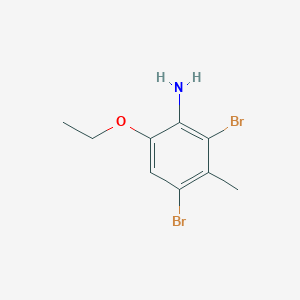
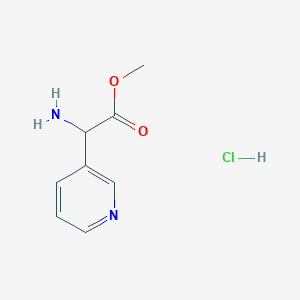
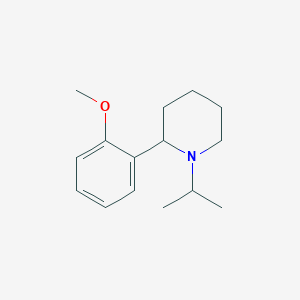

![Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)


![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide](/img/structure/B13002745.png)
